molecular formula C14H11N3O6 B11691748 N-(2-methoxyphenyl)-2,4-dinitrobenzamide

N-(2-methoxyphenyl)-2,4-dinitrobenzamide

Cat. No.: B11691748
M. Wt: 317.25 g/mol
InChI Key: XAUYKEJTKUTLSM-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2,4-dinitrobenzamide is a benzamide derivative characterized by a 2-methoxyphenyl substituent attached to a 2,4-dinitro-substituted benzoyl group. The methoxy group at the ortho position of the phenyl ring enhances electron-donating effects, while the 2,4-dinitrobenzamide moiety introduces strong electron-withdrawing properties. This combination likely influences its chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-23-13-5-3-2-4-11(13)15-14(18)10-7-6-9(16(19)20)8-12(10)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

XAUYKEJTKUTLSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,4-dinitrobenzamide typically involves the reaction of 2-methoxyaniline with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)-2,4-dinitrobenzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2,4-diaminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-2,4-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and applications of N-(2-methoxyphenyl)-2,4-dinitrobenzamide with its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings Applications References
This compound 2-methoxyphenyl, 2,4-dinitro 331.27 (calculated) High electron-withdrawing nitro groups; methoxy group may enhance solubility Potential insecticide, cytotoxin
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy-2-nitrophenyl 365.18 Crystallizes with two molecules per asymmetric unit; used in structural comparisons Structural studies
N-[(2-Methoxyphenyl)carbamoyl]-3,5-dinitrobenzamide Carbamoyl bridge, 3,5-dinitro 376.27 IR bands at 1671–1620 cm⁻¹ (C=O); NH groups at δ 11.0 ppm (¹H NMR) Insecticidal agent (tested on Aulacaspis tubercularis)
5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) Bis-chloroethylamino, 2,4-dinitro 373.19 Hypoxia-selective cytotoxin; nitro reduction generates cytotoxic amines Anticancer (hypoxic tumor targeting)
N-(2-(4-Nitrophenyl)-4-oxothiazolidin-3-yl)-2,4-dinitrobenzamide (T-5) Thiazolidinone, 2,4-dinitro 433.29 Melting point: 212–216°C; IR bands at 1535 cm⁻¹ (NO₂), 1676 cm⁻¹ (C=O) Acetylcholinesterase (AChE) inhibitor
Key Observations:

Substituent Effects: The 2,4-dinitro configuration in the target compound and SN 23862 enhances electron affinity, facilitating redox reactions . In contrast, the 3,5-dinitro isomer in N-[(2-methoxyphenyl)carbamoyl]-3,5-dinitrobenzamide may alter steric and electronic interactions, affecting binding to biological targets. Methoxy vs.

Biological Activity :

  • Insecticidal Activity : N-[(2-methoxyphenyl)carbamoyl]-3,5-dinitrobenzamide demonstrated efficacy against the white mango scale insect, likely due to nitro group-mediated oxidative stress .
  • Cytotoxicity : SN 23862’s hypoxia selectivity arises from enzymatic reduction of nitro groups to cytotoxic amines, a mechanism that may apply to the target compound .

Synthetic Routes: Mechanochemical synthesis (e.g., ball-mill reactions) was employed for N-(2,2-diphenylethyl)-4-nitrobenzamide , suggesting solvent-free methods could be adapted for the target compound. Carbodiimide coupling (e.g., EDC/HOBt) in is a viable route for amide bond formation in nitrobenzamide derivatives.

Research Findings and Mechanistic Insights

Reduction Chemistry and Bioactivation

  • SN 23862 : Radiolytic reduction occurs preferentially at the 4-nitro group, forming cytotoxic hydroxylamine and amine derivatives. The 4-amine undergoes intramolecular cyclization, moderating its toxicity .

Spectroscopic and Crystallographic Data

  • 4MNB : Crystallographic studies reveal two molecules per asymmetric unit, with dihedral angles between aromatic rings influencing packing .
  • T-5: Distinctive IR bands (e.g., 1535 cm⁻¹ for NO₂) and NMR signals (δ 8.43 ppm for NH) provide benchmarks for characterizing the target compound .

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